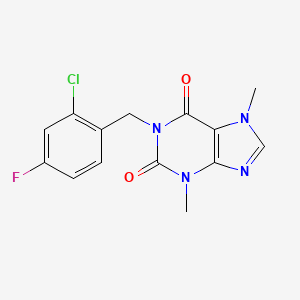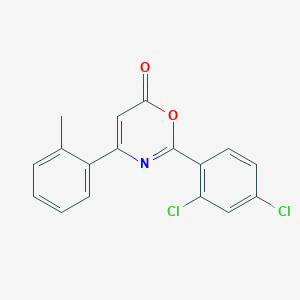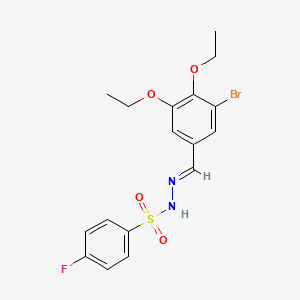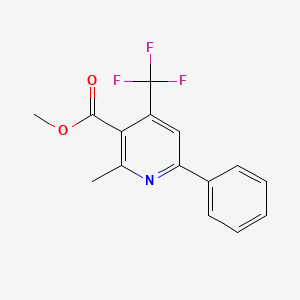![molecular formula C19H20N2O6S2 B5808487 2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE](/img/structure/B5808487.png)
2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, a nitrophenyl group, and a morpholino group. These functional groups contribute to its diverse chemical reactivity and potential utility in different domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the nitrophenyl compound.
Thioether Formation: The reaction of the sulfonylated nitrophenyl compound with a thiol to form a thioether linkage.
Morpholino Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfonyl group would yield a sulfone.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and sulfonyl groups suggests potential for redox reactions, which could play a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]THIO}-N-CYCLOPROPYLACETAMIDE: Similar structure with a cyclopropylacetamide group instead of a morpholino group.
3-(BENZYLSULFONYL)-5-NITROANILINE: Lacks the morpholino and ethanone groups but shares the benzylsulfonyl and nitrophenyl groups.
Uniqueness
The uniqueness of 2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the morpholino group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(3-benzylsulfonyl-5-nitrophenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c22-19(20-6-8-27-9-7-20)13-28-17-10-16(21(23)24)11-18(12-17)29(25,26)14-15-4-2-1-3-5-15/h1-5,10-12H,6-9,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBNCXDAHYVFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC(=CC(=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B5808408.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5808417.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B5808423.png)
![1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine](/img/structure/B5808434.png)
![N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B5808435.png)

![N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5808466.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5808494.png)



